Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate
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Overview
Description
Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
The synthesis of Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve the use of large-scale reactors and continuous flow processes to optimize the synthesis and reduce costs. These methods are designed to be scalable and efficient, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound .
Scientific Research Applications
Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring and difluorobenzoyl group play crucial roles in its bioactivity, potentially interacting with enzymes or receptors in biological systems. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring
What sets this compound apart is its unique combination of functional groups, which may confer distinct bioactivity and chemical properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H15F2N3O3S |
---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
ethyl 4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzoate |
InChI |
InChI=1S/C19H15F2N3O3S/c1-2-27-18(26)10-6-8-11(9-7-10)23-19-24-17(22)16(28-19)15(25)14-12(20)4-3-5-13(14)21/h3-9H,2,22H2,1H3,(H,23,24) |
InChI Key |
AGMSIUSARWHWKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=C(C=CC=C3F)F)N |
Origin of Product |
United States |
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